molecular formula C6H10ClF2N B13334528 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride

Katalognummer: B13334528
Molekulargewicht: 169.60 g/mol
InChI-Schlüssel: ZACOPSCFQIBAKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound with the molecular formula C6H10ClF2N. It is known for its unique structure, which includes a bicyclic ring system with two fluorine atoms and a nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic precursor with fluorinating agents to introduce the fluorine atoms into the structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This may include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is also common in industrial production to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms in the structure enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of two fluorine atoms. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a biochemical probe further highlight its uniqueness compared to similar compounds .

Eigenschaften

Molekularformel

C6H10ClF2N

Molekulargewicht

169.60 g/mol

IUPAC-Name

5,5-difluoro-2-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)1-2-9-5-3-4(5)6;/h4-5,9H,1-3H2;1H

InChI-Schlüssel

ZACOPSCFQIBAKN-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2CC2C1(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.